Hddd-25-OH-D3
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Overview
Description
25-hydroxyvitamin D3, also known as calcifediol, is a prehormone produced in the liver by the enzyme cholecalciferol (Vitamin D3). It is converted to the active hormone calcitriol in the kidneys . It’s used as a biomarker to measure Vitamin D status .
Synthesis Analysis
The synthesis of 25-hydroxyvitamin D3 involves the conversion of Vitamin D3 to 25-hydroxyvitamin D3 using a molybdenum-dependent steroid C25 dehydrogenase . This enzyme uses water as a highly selective Vitamin D3 hydroxylating agent and is independent of an electron donor system .Molecular Structure Analysis
The molecular structure of 25-hydroxyvitamin D3 is analyzed using techniques like liquid chromatography coupled to high-resolution Orbitrap mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving 25-hydroxyvitamin D3 are complex. It involves the conversion of Vitamin D3 to 25-hydroxyvitamin D3, which is then converted to the active form, 1,25-dihydroxyvitamin D3 . These reactions are facilitated by enzymes in the liver and kidneys .Physical and Chemical Properties Analysis
The physical and chemical properties of 25-hydroxyvitamin D3 are typically analyzed using liquid chromatography (LC) coupled to mass spectrometry (MS) . The assay gives excellent separation of epi-25(OH)D3, and 25(OH)D2 from 25(OH)D3 .Mechanism of Action
Safety and Hazards
Lower serum 25(OH)D3 concentration was associated with an increased risk of all-cause mortality among individuals with hypertension . Vitamin D supplementation had a strong and significantly positive correlation with reduced all-cause and CVD mortality among hypertensive individuals without diabetes or CVD .
Future Directions
Properties
IUPAC Name |
6-[(1R,3aR,4E,7aR)-4-[(2E)-2-(2,2-dimethyl-6-methylidene-1,3-dioxepan-5-ylidene)ethylidene]-1,7a-dimethyl-2,3,3a,5,6,7-hexahydroinden-1-yl]-2-methylhexan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-21-19-30-26(4,5)31-20-23(21)13-12-22-11-10-17-28(7)24(22)14-18-27(28,6)16-9-8-15-25(2,3)29/h12-13,24,29H,1,8-11,14-20H2,2-7H3/b22-12+,23-13-/t24-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBOEJJEWXJYPB-OWFFPJJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=C)C(=CC=C2CCCC3(C2CCC3(C)CCCCC(C)(C)O)C)CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\COC(OCC3=C)(C)C)C)CCCCC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135821-90-8 |
Source
|
Record name | A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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